3-(3-Ethoxyphenyl)azetidine
CAS No.:
Cat. No.: VC17864464
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO |
---|---|
Molecular Weight | 177.24 g/mol |
IUPAC Name | 3-(3-ethoxyphenyl)azetidine |
Standard InChI | InChI=1S/C11H15NO/c1-2-13-11-5-3-4-9(6-11)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 |
Standard InChI Key | MFIZWCMWPMQUOU-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC(=C1)C2CNC2 |
Introduction
Chemical Identity and Structural Features
3-(3-Ethoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted at the 3-position with a 3-ethoxyphenyl group. The azetidine ring’s inherent ring strain (approximately 25–30 kcal/mol due to its 90° bond angles) confers unique reactivity patterns, while the ethoxy substituent (-OCH2CH3) on the phenyl ring influences electronic and steric properties .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 3-(3-Ethoxyphenyl)azetidine |
Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
CAS Registry Number | 126972-28-8 |
SMILES Notation | C1CNC1C2=CC(=CC=C2)OCC |
The compound’s planar phenyl group and non-planar azetidine ring create a stereoelectronic profile that may facilitate interactions with biological targets, particularly enzymes or receptors requiring both aromatic and aliphatic binding motifs .
Synthetic Methodologies
While no direct synthesis of 3-(3-Ethoxyphenyl)azetidine is documented in peer-reviewed literature, analogous pathways for related azetidines provide actionable insights. A patented method for synthesizing 3-hydroxy-azetidine hydrochloride (CN102827052A) involves three stages:
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Ring-opening of epichlorohydrin with benzylamine at 0–5°C (12 hr, 89% yield) .
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Cyclization using sodium carbonate in acetonitrile (86% yield) .
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Hydrogenolytic deprotection with Pd/C to remove benzyl groups (90% yield) .
Adapting this approach for 3-(3-Ethoxyphenyl)azetidine would likely require:
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Substituting benzylamine with 3-ethoxyaniline in the initial step
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Optimizing reaction conditions to accommodate the electron-donating ethoxy group
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Modifying purification protocols to address increased lipophilicity
Table 2: Hypothetical Synthesis Parameters
Step | Reactant | Conditions | Predicted Yield |
---|---|---|---|
1 | 3-Ethoxyaniline + ECH | 0–5°C, 12 hr | 80–85% |
2 | Cyclization | Na2CO3, MeCN, reflux | 75–80% |
3 | Deprotection | Pd/C, H2, MeOH | 85–90% |
Challenges include managing the ortho-directing effects of the ethoxy group during electrophilic substitution and preventing ring-opening side reactions.
Physicochemical and Computational Properties
Experimental data for 3-(3-Ethoxyphenyl)azetidine remains sparse, but computational models provide preliminary insights:
Table 3: Predicted Physicochemical Properties
Property | Value (Predicted) | Methodology |
---|---|---|
logP | 2.34 | Osiris Property Explorer |
Water Solubility | 1.2 mg/mL | Molinspiration |
Topological Polar SA | 32.5 Ų | PubChem |
H-bond Donors/Acceptors | 1/2 | PubChem |
The moderate lipophilicity (logP ≈ 2.3) suggests adequate blood-brain barrier permeability, while the polar surface area (32.5 Ų) indicates potential oral bioavailability . Quantum mechanical calculations at the B3LYP/6-31G* level predict a dipole moment of 2.1 D, favoring interactions with polar enzyme active sites.
Industrial and Research Applications
The compound’s potential spans multiple domains:
Pharmaceutical Intermediate
Azetidines serve as precursors for:
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Neuromodulators (dopamine D3 receptor ligands)
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Antibiotics (β-lactam analogs)
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Kinase inhibitors (JAK2/STAT3 pathway)
Material Science
The strained azetidine ring enables polymerization into high-performance materials:
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Polyazetidines with Tg > 150°C for aerospace composites
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Photo-crosslinkable monomers for 3D printing resins
Agricultural Chemistry
Ethoxy-substituted azetidines may act as:
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Systemic insecticides (acetylcholinesterase inhibitors)
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Herbicide safeners (glutathione S-transferase activators)
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